molecular formula C8H9F3N2S2 B14064727 1-(2-(Methylthio)-3-(trifluoromethylthio)phenyl)hydrazine

1-(2-(Methylthio)-3-(trifluoromethylthio)phenyl)hydrazine

Cat. No.: B14064727
M. Wt: 254.3 g/mol
InChI Key: LQDJYKLLIOLVRL-UHFFFAOYSA-N
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Description

1-(2-(Methylthio)-3-(trifluoromethylthio)phenyl)hydrazine is a chemical compound characterized by the presence of both methylthio and trifluoromethylthio groups attached to a phenyl ring, along with a hydrazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(Methylthio)-3-(trifluoromethylthio)phenyl)hydrazine typically involves the introduction of methylthio and trifluoromethylthio groups onto a phenyl ring, followed by the attachment of a hydrazine group. One common method involves the trifluoromethylthiolation of a suitable phenyl precursor, followed by methylthiolation and subsequent hydrazine introduction. The reaction conditions often require the use of catalysts and specific reagents to achieve the desired transformations .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(2-(Methylthio)-3-(trifluoromethylthio)phenyl)hydrazine can undergo various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines.

Scientific Research Applications

1-(2-(Methylthio)-3-(trifluoromethylthio)phenyl)hydrazine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(2-(Methylthio)-3-(trifluoromethylthio)phenyl)hydrazine involves its interaction with molecular targets such as enzymes or receptors. The presence of the trifluoromethylthio group can enhance the compound’s binding affinity and specificity, leading to potent biological effects. The hydrazine moiety may also play a role in the compound’s reactivity and interaction with biological molecules .

Comparison with Similar Compounds

  • 1-(2-(Methylthio)-4-(trifluoromethylthio)phenyl)hydrazine
  • 1-(2-(Methylthio)-5-(trifluoromethylthio)phenyl)hydrazine
  • 1-(2-(Methylthio)-6-(trifluoromethylthio)phenyl)hydrazine

Comparison: Compared to similar compounds, 1-(2-(Methylthio)-3-(trifluoromethylthio)phenyl)hydrazine is unique due to the specific positioning of the methylthio and trifluoromethylthio groups on the phenyl ring. This positioning can influence the compound’s reactivity, binding affinity, and overall biological activity .

Biological Activity

1-(2-(Methylthio)-3-(trifluoromethylthio)phenyl)hydrazine, a compound characterized by its unique methylthio and trifluoromethylthio groups, has garnered attention for its potential biological activities. This article synthesizes available research findings, focusing on its biological activity, mechanisms of action, and related case studies.

  • Molecular Formula : C₈H₉F₃N₂S₂
  • Molecular Weight : 254.3 g/mol
  • CAS Number : 1806454-24-9

The biological activity of this compound is primarily attributed to its structural features:

  • The trifluoromethylthio group enhances electron-withdrawing properties, which may influence the compound's reactivity with biological targets.
  • The hydrazine moiety is known to participate in hydrogen bonding, facilitating interactions with enzymes and receptors in biological systems .

Antimicrobial Properties

Research indicates that derivatives of hydrazine compounds, including those similar to this compound, exhibit antimicrobial properties. For example, studies have shown moderate inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), suggesting potential applications in treating conditions like Alzheimer's disease .

CompoundIC₅₀ (µM) AChEIC₅₀ (µM) BuChE
Rivastigmine20.030.0
This compoundTBDTBD
Other Hydrazines27.04–106.7558.01–277.48

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of similar compounds on various cancer cell lines. Notably, compounds with structural similarities have demonstrated antiproliferative activity against pancreatic carcinoma cells, indicating a potential for cancer therapeutic applications .

Cell LineIC₅₀ (µM)
Panc-10.051
BxPC-30.066
WI38 (Normal Fibroblast)0.36

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study highlighted that N-substituted derivatives of hydrazines showed significant activity against Mycobacterium tuberculosis and methicillin-resistant Staphylococcus aureus (MRSA), suggesting that similar hydrazines could be effective in treating resistant infections .
  • Enzyme Inhibition : Another research indicated that certain hydrazine derivatives exhibited lower IC₅₀ values for AChE compared to established drugs like rivastigmine, marking them as promising candidates for further pharmacological development .
  • Cytotoxic Potential : Research on other hydrazine derivatives has demonstrated their ability to induce cytotoxic effects in cancer cells while sparing normal cells, showcasing their therapeutic window and potential safety profile .

Properties

Molecular Formula

C8H9F3N2S2

Molecular Weight

254.3 g/mol

IUPAC Name

[2-methylsulfanyl-3-(trifluoromethylsulfanyl)phenyl]hydrazine

InChI

InChI=1S/C8H9F3N2S2/c1-14-7-5(13-12)3-2-4-6(7)15-8(9,10)11/h2-4,13H,12H2,1H3

InChI Key

LQDJYKLLIOLVRL-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C=CC=C1SC(F)(F)F)NN

Origin of Product

United States

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